molecular formula C6H9NO3 B008872 Ethyl 3-oxoazetidine-1-carboxylate CAS No. 105258-88-6

Ethyl 3-oxoazetidine-1-carboxylate

Cat. No.: B008872
CAS No.: 105258-88-6
M. Wt: 143.14 g/mol
InChI Key: VKIUSHWWSLISPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxoazetidine-1-carboxylate is a heterocyclic organic compound with the molecular formula C6H9NO3. It features a four-membered azetidine ring with a keto group at the 3-position and an ethyl ester group at the 1-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-oxoazetidine-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of ethyl 3-aminocrotonate with phosgene or triphosgene can yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-oxoazetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of enzyme inhibitors and other bioactive compounds.

    Medicine: It is a key intermediate in the synthesis of various drugs, including antiviral and anticancer agents.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 3-oxoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that target specific enzymes or receptors. The azetidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-oxoazetidine-1-carboxylate can be compared with other azetidine derivatives, such as:

Uniqueness: this compound is unique due to its combination of a keto group and an ethyl ester group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-10-6(9)7-3-5(8)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIUSHWWSLISPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxoazetidine-1-carboxylate
Reactant of Route 2
Ethyl 3-oxoazetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-oxoazetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-oxoazetidine-1-carboxylate
Reactant of Route 5
Ethyl 3-oxoazetidine-1-carboxylate
Reactant of Route 6
Ethyl 3-oxoazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.